1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one
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Overview
Description
1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an azetidine ring, and a diphenylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole structure.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The benzo[d][1,3]dioxole moiety is then linked to the azetidine ring through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Final Assembly: The diphenylpropanone structure is introduced through a Friedel-Crafts acylation reaction, using reagents like acetyl chloride and aluminum chloride as catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the diphenylpropanone structure can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the benzo[d][1,3]dioxole moiety can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Benzo[d][1,3]dioxole derivatives with carboxylic acid groups.
Reduction: Alcohol derivatives of the diphenylpropanone structure.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its structural similarity to known anticancer agents.
Mechanism of Action
The mechanism by which 1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one exerts its effects is likely related to its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cell signaling pathways.
Pathways Involved: Potential involvement in pathways regulating cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)-3,3-diphenylpropan-1-one: Similar structure but with a propyl linker instead of an azetidine ring.
1-(3-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropan-1-one: Similar structure but with an ethyl linker.
Uniqueness
1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is unique due to the presence of the azetidine ring, which can impart different chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to certain molecular targets, potentially leading to more potent biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-26(14-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21)27-15-19(16-27)17-29-22-11-12-24-25(13-22)31-18-30-24/h1-13,19,23H,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVGOXWZGDGBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)COC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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